6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

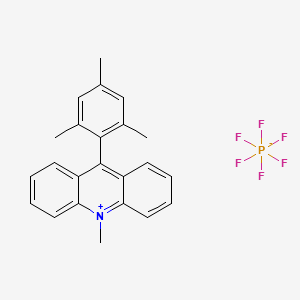

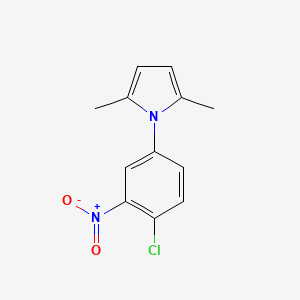

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C18H18N2O.ClH . It has a molecular weight of 314.809 .

Synthesis Analysis

The synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the use of T3P (50% in EtOAc) added to a mixture of tryptamine and benzaldehyde in a microwave vial . The reaction volume is adjusted with EtOAc and the vessel is sealed. The mixture is then heated under microwave irradiation at 110 °C for 10 minutes . The residue is diluted with EtOAc and washed successively with a saturated solution of NaHCO3 and brine .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It also includes a chloride ion as part of the hydrochloride group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline include the reaction of tryptamine and benzaldehyde in the presence of T3P . This reaction is carried out under microwave irradiation at 110 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride include a molecular weight of 314.809 .Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-Inflammatory Properties

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Properties

Indole derivatives have been widely investigated for their anticancer properties . They have been found to inhibit the growth of various types of cancer cells .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . They have been found to inhibit the replication of the virus .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . They have been found to inhibit the growth of Mycobacterium tuberculosis .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . They have been found to improve glucose metabolism and insulin sensitivity .

properties

IUPAC Name |

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12;/h2-8,11,17,19-20H,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBUUFKTKVTIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)

![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)

![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)

![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)

methanone dihydrochloride](/img/structure/B2844807.png)

![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)